molecular formula C9H11NO B1268287 3-(Allyloxy)aniline CAS No. 74900-81-5

3-(Allyloxy)aniline

Cat. No.: B1268287
CAS No.: 74900-81-5
M. Wt: 149.19 g/mol
InChI Key: HQZRFXBFXJEYID-UHFFFAOYSA-N
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Description

3-(Allyloxy)aniline: is an organic compound with the molecular formula C₉H₁₁NO It consists of an aniline moiety substituted with an allyloxy group at the third position

Scientific Research Applications

3-(Allyloxy)aniline has several applications in scientific research:

Safety and Hazards

When handling 3-(Allyloxy)aniline, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. It is also advised to avoid ingestion and inhalation, as well as dust formation .

Future Directions

There is significant interest in developing new synthetic routes toward functionalized aniline derivatives due to their role in diverse syntheses, especially in medicinal chemistry . Research interest is centered on the mild C-H activation of miscellaneous allylbenzenes (including anilines). For instance, transition metal-free protocols for the synthesis of (E)-allylic compounds and α-alkyl styrenes from terminal alkenes have been developed .

Biochemical Analysis

Biochemical Properties

3-(Allyloxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, affecting their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mouse embryo fibroblast (NIH-3T3) cells and adenocarcinomic human alveolar basal epithelial (A549) cells, this compound exhibited cytotoxic effects, particularly at higher concentrations . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it has been reported to inhibit the activity of certain oxidoreductases, affecting the redox balance within cells . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, some of which may have different biological activities . Over extended periods, these degradation products can accumulate, leading to prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, in rodent models, high doses of this compound have been associated with methemoglobinemia and hemolysis . These adverse effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . Some of these metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of these metabolites can significantly influence the biological activity of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . The targeting of this compound to these organelles is likely mediated by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(allyloxy)aniline can be achieved through a multi-step process starting from commercially available 2-allylphenol. The steps typically involve:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Selective Bromination: Bromination at the desired position.

    Allylation: Introduction of the allyloxy group.

    Reduction: Reduction of the nitro group to an amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts to improve yield and selectivity. For example, the use of zirconium dioxide supported tungsten oxide as a catalyst has been reported to achieve high selectivity and yield in the monoallylation of aniline .

Chemical Reactions Analysis

Types of Reactions: 3-(Allyloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine (Br₂) for bromination reactions.

Major Products:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of this compound from nitro derivatives.

    Substitution: Formation of brominated derivatives.

Comparison with Similar Compounds

    3-(Butoxy)aniline: Similar structure with a butoxy group instead of an allyloxy group.

    3-(Methoxy)aniline: Similar structure with a methoxy group instead of an allyloxy group.

Uniqueness: 3-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the allyloxy functionality is desired .

Properties

IUPAC Name

3-prop-2-enoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZRFXBFXJEYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332618
Record name 3-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74900-81-5
Record name 3-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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